
1-Bromononadecane
Overview
Description
C19H39Br . It belongs to the class of alkyl bromides, which are characterized by the presence of a bromine atom attached to an alkyl chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromononadecane can be synthesized through the bromination of nonadecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to facilitate the formation of the bromine radical. The reaction proceeds as follows: [ \text{C19H40} + \text{Br2} \rightarrow \text{C19H39Br} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Chemical Reactions Analysis
Types of Reactions: 1-Bromononadecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution (SN2): In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom. For example: [ \text{C19H39Br} + \text{Nu}^- \rightarrow \text{C19H39Nu} + \text{Br}^- ]
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form an alkene: [ \text{C19H39Br} + \text{Base} \rightarrow \text{C19H38} + \text{HBr} ]
Common Reagents and Conditions:
Nucleophiles: Examples include hydroxide (OH^-), cyanide (CN^-), and alkoxides (RO^-).
Bases: Strong bases such as potassium tert-butoxide (KOtBu) are commonly used for elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, nitriles, etc.
Elimination Products: The major product is typically a nonadecene.
Scientific Research Applications
1-Bromononadecane, a long-chain alkyl bromide with the chemical formula C₁₉H₃₉Br, has several notable applications in scientific research and industrial processes. Its unique properties, stemming from its long hydrophobic carbon chain and the presence of a bromine atom, make it a valuable compound in various fields, including organic synthesis, materials science, and biochemistry.
Organic Synthesis
This compound is primarily used as an alkylating agent in organic synthesis. It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This property is particularly useful in the synthesis of longer-chain alcohols, ethers, and other functionalized compounds.
Table 1: Common Reactions Involving this compound
Reaction Type | Example Reaction | Product |
---|---|---|
Nucleophilic Substitution | Alkylated product | |
Coupling Reactions | Coupled product |
Materials Science
In materials science, this compound is utilized in the preparation of surfactants and as a modifier for polymers. Its long hydrophobic chain enhances the properties of materials by improving their hydrophobicity and thermal stability.
Case Study: Use in Nanocomposites
Research has shown that incorporating this compound into clay-based nanocomposites significantly improves their thermal resistance. The compound acts as a surfactant, facilitating better dispersion of nanoparticles within the polymer matrix, leading to enhanced mechanical properties.
Biological Applications
This compound has been studied for its potential biological applications, particularly in the field of pharmacology. Its role as a chemical probe for studying membrane interactions and lipid bilayer dynamics is noteworthy.
Case Study: Membrane Interactions
Studies have demonstrated that this compound can alter membrane fluidity and permeability, making it a useful tool for investigating the effects of long-chain alkyl bromides on cellular membranes. This has implications for drug delivery systems where membrane interaction is critical.
Environmental Studies
The environmental impact of long-chain brominated compounds like this compound has been a subject of research due to their persistence and bioaccumulation potential. Studies have focused on their degradation pathways and toxicity levels in aquatic environments.
Table 2: Environmental Impact Studies
Study Focus | Findings |
---|---|
Persistence | Long half-lives in aquatic systems |
Bioaccumulation | Significant accumulation in aquatic organisms |
Toxicity | Potential endocrine disruptor effects observed |
Mechanism of Action
The mechanism of action of 1-bromononadecane in chemical reactions involves the formation of a carbocation intermediate when the bromine atom is displaced. This intermediate can then undergo further reactions such as nucleophilic attack or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 1-Bromoheptadecane (C17H35Br)
- 1-Bromooctadecane (C18H37Br)
- 1-Bromoeicosane (C20H41Br)
Comparison: 1-Bromononadecane is unique due to its specific chain length, which influences its physical properties such as melting point and solubility. Compared to shorter or longer alkyl bromides, it may exhibit different reactivity and applications in surface chemistry and organic synthesis.
Biological Activity
1-Bromononadecane, a long-chain bromoalkane with the chemical formula , is part of a series of halogenated hydrocarbons that have garnered attention for their biological activities. This compound's structure, characterized by a long hydrophobic tail and a bromine atom, influences its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its potential allergenic properties, cytotoxic effects, and other relevant biological interactions.
- Molecular Formula :
- Molecular Weight : 373.44 g/mol
- CAS Number : 4434-66-6
- Structure : Linear alkyl bromide
Allergic Sensitization
Research has indicated that long-chain bromoalkanes like this compound can elicit allergic sensitization. A study utilizing the murine local lymph node assay (LLNA) demonstrated that the sensitization potency varies with carbon chain length, showing a biphasic response peaking at certain chain lengths. While this compound was not specifically highlighted, it fits within this series where longer chains tend to exhibit higher sensitization potential due to increased lipid solubility and retention on skin surfaces .
Cytotoxicity
Limited studies have explored the cytotoxic effects of this compound directly; however, its structural analogs have shown varying degrees of cytotoxicity. For instance, similar compounds have been observed to disrupt cellular membranes and induce mitochondrial dysfunction in various cell lines. The cytotoxic mechanism is often attributed to the disruption of lipid bilayers, leading to increased permeability and eventual cell death .
Antimicrobial Activity
While specific data on this compound's antimicrobial properties are sparse, related bromoalkanes have demonstrated antimicrobial activity against various pathogens. The presence of halogen atoms in aliphatic compounds can enhance their ability to penetrate microbial membranes, potentially leading to increased efficacy as antimicrobial agents .
Case Study 1: Allergic Sensitization Assessment
In a study assessing the allergenic potential of various bromoalkanes, including those with longer carbon chains, researchers found that exposure to these compounds could lead to significant sensitization responses in animal models. The study concluded that carbon chain length plays a critical role in determining the sensitization potency, with longer chains generally eliciting stronger responses .
Case Study 2: Cytotoxicity in Cancer Cell Lines
A comparative analysis involving various bromoalkanes tested their cytotoxic effects on MDA-MB-231 breast cancer cells. Although this compound was not directly tested, related compounds showed IC50 values indicating significant cytotoxicity at micromolar concentrations. The mechanisms involved included mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-Bromononadecane in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) filters for low exposure or OV/AG/P99 (US) respirators for higher concentrations .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation and ensure adequate airflow.
- Waste Management : Avoid drainage disposal; collect waste in designated halogenated solvent containers .
- Key Data : Boiling point = 259.2°C (760 mmHg), flash point >230°F. Stability under recommended storage conditions (dry, inert atmosphere) .
Q. How is this compound synthesized and characterized in academic research?
- Methodological Guidance :
- Synthesis : React nonadecanol with hydrobromic acid (HBr) under catalytic conditions (e.g., H₂SO₄) for nucleophilic substitution. Purify via distillation .
- Characterization : Use gas chromatography (GC) for purity assessment, NMR (¹H/¹³C) for structural confirmation, and FTIR to verify alkyl bromide functional groups.
- Example Protocol : In -Bromononadecane is used in alkylation reactions with n-BuLi and HMPA at −78°C to 0°C for 24 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in stereoselective alkylation?
- Methodological Guidance :
- Variables to Test : Solvent polarity (THF vs. DMF), temperature gradients (low vs. ambient), and catalyst loadings (e.g., n-BuLi stoichiometry).
- Data Analysis : Monitor reaction progress via TLC/GC-MS. Compare yields under varying conditions and assess stereochemical outcomes using chiral HPLC or X-ray crystallography.
- Case Study : highlights the use of HMPA as a co-solvent to enhance reactivity in THF at sub-zero temperatures .
Q. What methodologies resolve contradictions in stability data for this compound under oxidative or aqueous conditions?
- Methodological Guidance :
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze decomposition products via LC-MS or GC-MS.
- Contradiction Note : reports stability under recommended storage but lacks data on decomposition pathways or incompatibilities .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Guidance :
- Tools : Employ DFT calculations (e.g., Gaussian, ORCA) to model transition states in SN2 reactions. Validate predictions with kinetic studies (e.g., Eyring plots).
- Experimental Design : Compare computational activation energies with empirical data from Arrhenius experiments.
Q. Data-Driven Research Design
Q. How to formulate a FINER research question for studying this compound’s environmental fate?
- Methodological Guidance :
- FINER Criteria : Ensure the question is F easible (lab resources available), I nteresting (addresses biodegradation gaps), N ovel (untested aquatic toxicity), E thical (minimizes ecological risk), and R elevant (regulatory implications) .
- Example : “How does this compound’s hydrophobicity (logP) influence its bioaccumulation in freshwater microorganisms compared to shorter-chain bromoalkanes?”
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Guidance :
- Models : Use nonlinear regression (e.g., Hill equation) for IC₅₀ calculations. Apply ANOVA for inter-group comparisons.
- Uncertainty Analysis : Quantify instrument error (e.g., GC reproducibility) and biological variability via triplicate experiments .
Q. Tables for Key Data
Properties
IUPAC Name |
1-bromononadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWESGLGUMMNXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063458 | |
Record name | Nonadecane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4434-66-6 | |
Record name | 1-Bromononadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4434-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecane, 1-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMONONADECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonadecane, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonadecane, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromononadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.402 | |
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